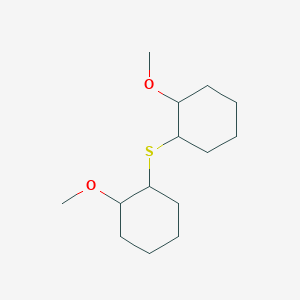
3-Methylcinnamic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcinnamic acid butyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from 3-methylcinnamic acid, which is a cinnamic acid derivative with a methyl group attached to the phenyl ring. The butyl ester form is created by esterifying the carboxylic acid group with butanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcinnamic acid butyl ester typically involves the esterification of 3-methylcinnamic acid with butanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
A common synthetic route involves the following steps:
- Dissolve 3-methylcinnamic acid in an appropriate solvent like toluene.
- Add butanol and a catalytic amount of sulfuric acid.
- Reflux the mixture for several hours.
- After completion, neutralize the reaction mixture with a base like sodium bicarbonate.
- Extract the ester with an organic solvent and purify it by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and make it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcinnamic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methylcinnamic acid and butanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sodium ethoxide.
Major Products Formed
Hydrolysis: 3-Methylcinnamic acid and butanol.
Reduction: 3-Methylcinnamyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
3-Methylcinnamic acid butyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-methylcinnamic acid butyl ester involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. The ester can also interact with enzymes and proteins, leading to inhibition of their activity. Molecular docking studies have shown that the compound can bind to specific targets, such as ergosterol in fungal cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcinnamic acid: The parent compound, which lacks the ester group.
Ethyl cinnamate: An ester of cinnamic acid with an ethyl group instead of a butyl group.
Methyl cinnamate: An ester of cinnamic acid with a methyl group.
Uniqueness
3-Methylcinnamic acid butyl ester is unique due to the presence of both a methyl group on the phenyl ring and a butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The butyl group enhances its hydrophobicity, which can improve its interaction with lipid membranes and increase its biological activity.
Propiedades
Número CAS |
173593-27-6 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
butyl (E)-3-(3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-4-10-16-14(15)9-8-13-7-5-6-12(2)11-13/h5-9,11H,3-4,10H2,1-2H3/b9-8+ |
Clave InChI |
CLWTXHAWKQGYAH-CMDGGOBGSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C/C1=CC=CC(=C1)C |
SMILES canónico |
CCCCOC(=O)C=CC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


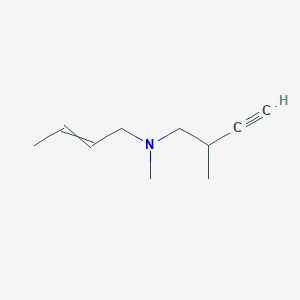
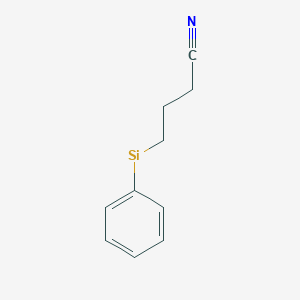

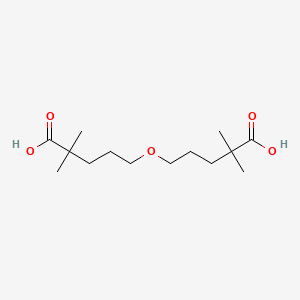
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
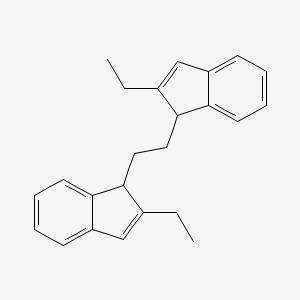
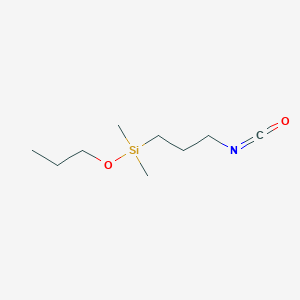
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
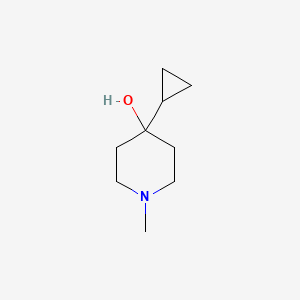
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)

